An In-depth Technical Guide to Octafonium Chloride: Structure, Properties, and Mechanism of Action
An In-depth Technical Guide to Octafonium Chloride: Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Octafonium Chloride, a quaternary ammonium compound. While specific experimental data for this molecule is limited in publicly accessible literature, this document consolidates the available structural information and supplements it with well-established data from the broader class of Quaternary Ammonium Compounds (QACs) to provide a thorough technical profile.
Core Chemical Identity and Structure
Octafonium chloride is a synthetic quaternary ammonium salt.[1][2] Its structure features a central, positively charged nitrogen atom bonded to four organic groups, making it a permanently charged cation, independent of the pH of its solution.[3] The associated anion is chloride.
The specific structure of Octafonium chloride is defined as Benzyldiethyl(2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethyl)ammonium chloride.[1]
Chemical Structure Identifiers:
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Molecular Formula: C₂₇H₄₂ClNO[4]
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CAS Number: 15687-40-8[4]
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InChI Key: DPECLNSLLIQJJO-UHFFFAOYSA-M[1]
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SMILES: CC--INVALID-LINK--(CCOc1ccc(cc1)C(C)(C)CC(C)(C)C)Cc2ccccc2.[Cl-][1]
The diagram below illustrates the logical relationship of the core components of a quaternary ammonium compound.
Chemical and Physical Properties
Quaternary Ammonium Compounds (QACs) are cationic surfactants that reduce surface tension.[5] Their amphiphilic nature, with a hydrophilic charged head and a hydrophobic tail, allows them to interact with and disrupt microbial cell membranes.[6] While specific experimental values for Octafonium chloride are not widely published, the table below includes its known identifiers and representative data for a structurally simpler QAC, Octyltrimethylammonium chloride, for comparative purposes.
| Property | Value (Octafonium Chloride) | Representative Value (Octyltrimethylammonium chloride) |
| CAS Number | 15687-40-8[4] | 10108-86-8[7][8][9][10] |
| Molecular Formula | C₂₇H₄₂ClNO[4] | C₁₁H₂₆ClN[7][10] |
| Molecular Weight | 432.08 g/mol [1][4] | 207.78 g/mol [8] |
| Appearance | Not specified | White crystalline powder[8] |
| Solubility | Soluble in water (characteristic of QACs)[2] | Soluble in water and organic solvents[7] |
| Melting Point | Not specified | Not specified |
| Boiling Point | Not specified | Not specified |
Experimental Protocols
The synthesis of quaternary ammonium salts is most commonly achieved through the alkylation of a tertiary amine, a process known as the Menschutkin reaction.[11] This is a bimolecular nucleophilic substitution (SN2) reaction where the lone pair of electrons on the tertiary amine's nitrogen atom attacks an alkyl halide, leading to the formation of the quaternary ammonium cation and a halide anion.[11]
The general workflow for this synthesis is outlined below.
The characterization of newly synthesized QACs involves a series of analytical techniques to confirm the structure and purity of the compound. This typically includes spectroscopic methods and mass spectrometry.
Mechanism of Action and Biological Activity
Quaternary ammonium compounds like Octafonium chloride are membrane-active agents with a broad spectrum of antimicrobial activity against bacteria, fungi, and enveloped viruses.[3][5][6][12] Their primary mechanism of action involves the disruption of microbial cell membranes.[3][13]
The process can be summarized in the following steps:
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Adsorption: The positively charged cationic head of the QAC molecule is attracted to the negatively charged components of the microbial cell surface.
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Penetration: The hydrophobic alkyl tail penetrates the hydrophobic core of the cell membrane.[12]
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Membrane Disruption: This penetration destabilizes the membrane structure, increasing its permeability.[12]
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Cell Lysis: The loss of membrane integrity leads to the leakage of essential intracellular components, ultimately causing cell death.[12][13]
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Benzethonium chloride - Wikipedia [en.wikipedia.org]
- 3. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 4. labsolu.ca [labsolu.ca]
- 5. Quaternary Ammonium Biocides: Efficacy in Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CAS 10108-86-8: Octyltrimethylammonium chloride [cymitquimica.com]
- 8. N-OCTYLTRIMETHYLAMMONIUM CHLORIDE [chembk.com]
- 9. Octyltrimethylammonium chloride | 10108-86-8 [chemicalbook.com]
- 10. 10108-86-8 CAS MSDS (Octyltrimethylammonium chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. npic.orst.edu [npic.orst.edu]
